cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol
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Overview
Description
Cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol is an organic hydroxy compound and a cyclohexadienediol.
Scientific Research Applications
Catalysis and Chemical Synthesis:
- Henrici-Olivé and Olivé (1972) discussed a catalytic system using CoCl2 that shows high selectivity for the production of cis-1,4-hexadiene from butadiene and ethylene, underlining its significance in chemical synthesis (Henrici-Olivé & Olivé, 1972).
- Kabir et al. (2010) highlighted the use of cis-1,2-Cyclohexanediol as an effective ligand in a Cu-catalytic system, enhancing the synthesis of various sulfides, which are important in biological applications (Kabir et al., 2010).
Molecular Recognition and Interaction:
- Kikuchi et al. (1991) explored the molecular recognition aspects of cyclohexanediols, including cis-1,2-Cyclohexanediol, in hydrogen-bonded complexes, which is crucial for understanding molecular interactions (Kikuchi et al., 1991).
Polymerization and Material Science:
- Kim et al. (2000) studied the cyclopolymerization of 1,5-hexadiene, emphasizing the role of different catalysts in affecting the properties and microstructure of the resultant polymers (Kim et al., 2000).
- Lal and Hanlon (1979) investigated the homopolymerization of cis-1,4-hexadiene, exploring the unique properties of the resulting polymers for potential applications in rubber and materials science (Lal & Hanlon, 1979).
Environmental Applications:
- Wubbolts and Timmis (1990) described the biotransformation of substituted benzoates into cis-diols using bacterial recombinants, a process important for environmental biodegradation (Wubbolts & Timmis, 1990).
properties
Product Name |
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]propanoic acid |
InChI |
InChI=1S/C9H12O4/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5,7-8,10-11H,1H3,(H,12,13)/t5?,7-,8+/m0/s1 |
InChI Key |
VVVNXNZZTJUXDV-AKHXFSBVSA-N |
Isomeric SMILES |
CC(C1=CC=C[C@@H]([C@@H]1O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC(C1O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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